

Ddr1-IN-8: A Technical Guide to its Role in Extracellular Matrix Remodeling

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Compound of Interest		
Compound Name:	Ddr1-IN-8	
Cat. No.:	B12389054	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix (ECM).[1] This interaction triggers a cascade of intracellular signaling events that play a crucial role in cell adhesion, proliferation, migration, and the dynamic process of ECM remodeling.[1][2] Dysregulation of DDR1 activity is implicated in a variety of pathological conditions characterized by aberrant ECM turnover, most notably in fibrosis and cancer.[3][4][5] Consequently, the inhibition of DDR1 has emerged as a promising therapeutic strategy for these diseases.

This technical guide focuses on **Ddr1-IN-8**, a potent small molecule inhibitor of DDR1, and its role in the intricate process of extracellular matrix remodeling. Due to the limited specific literature on the ECM-modifying effects of **Ddr1-IN-8**, this guide will also draw upon data from the closely related and more extensively studied inhibitor, DDR1-IN-1, to provide a comprehensive overview of the experimental methodologies and expected outcomes of DDR1 inhibition.

Data Presentation: Quantitative Efficacy of DDR1 Inhibitors



The following tables summarize the key quantitative data for **Ddr1-IN-8** and the related compound, DDR1-IN-1, demonstrating their potency and effects on cellular processes relevant to ECM remodeling.

Table 1: In Vitro Potency of DDR1 Inhibitors

Compound	Target	Assay Type	IC50 (μM)	Reference(s)
Ddr1-IN-8 (compound 7s)	DDR1	Kinase Assay	0.045	[6]
DDR2	Kinase Assay	0.126	[6]	
DDR1-IN-1	DDR1	Kinase Assay	0.105	[4][7]
DDR2	Kinase Assay	0.413	[4][8]	
DDR1 Autophosphoryla tion	Cell-based Assay (U2OS cells)	EC50: 0.086	[1][9]	_

Table 2: Cellular Effects of DDR1 Inhibition



Assay	Cell Line	Inhibitor	Concentrati on	Observed Effect	Reference(s
Cell Viability	Colorectal Cancer Cell Lines	DDR1-IN-1	1 μΜ	Potentiates anti- proliferative activity of PI3K/mTOR inhibitors	[1][9]
Cell Migration	Bladder Cancer (RT4) cells	DDR1 Overexpressi on	N/A	Increased migration and invasion	[2]
Periodontal Ligament Cells	DDR1 Knockdown	N/A	Reduced migratory and adhesive capacity	[10]	
Collagen IV Production	Mesangial Cells	DDR1/2 Inhibitor (Compound 1)	Various	Reduction in collagen IV production	[10][11]
Collagen Deposition	In vivo mouse model	DDR1 Inhibition	N/A	Reduced collagen deposition	[12]
MMP-1, -2, -13 Expression	Human Periodontal Ligament Cells	DDR1 Regulation	N/A	DDR1 is a potent regulator of MMP expression	[5]
Fibronectin and α-SMA expression	NMuMG cells	DDR1 Overexpressi on	N/A	Lower levels of fibronectin and α-SMA	[13]

Experimental Protocols



This section provides detailed methodologies for key experiments to assess the role of **Ddr1-IN-8** in ECM remodeling. These protocols are based on established methods used for the characterization of DDR1 inhibitors.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to determine the IC50 of an inhibitor against purified DDR1 kinase.

Materials:

- Purified, His-tagged DDR1b cytoplasmic domain
- LanthaScreen™ Eu-anti-His Antibody (Life Technologies)
- Alexa Fluor™ 647-conjugated ATP-competitive kinase tracer (Life Technologies)
- **Ddr1-IN-8** or other test compounds
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplate
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of Ddr1-IN-8 in the assay buffer.
- In a 384-well plate, add the DDR1b kinase, the Alexa Fluor™ 647-conjugated tracer, and the Eu-anti-His antibody.
- Add the serially diluted **Ddr1-IN-8** or vehicle control to the wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.



- Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
- Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.[10][11]

Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by cells in culture.

Materials:

- Fibroblasts or other relevant cell types
- 96-well tissue culture plates
- Ddr1-IN-8 or other test compounds
- Sirius Red staining solution (0.1% Direct Red 80 in picric acid)
- Washing solution (0.01 M HCl)
- Destaining solution (0.1 M NaOH)
- Plate reader for absorbance measurement at 540 nm

Procedure:

- Seed cells in a 96-well plate and allow them to reach confluence.
- Treat the cells with **Ddr1-IN-8** or vehicle control in complete culture medium, including a profibrotic stimulus like TGF-β1 if necessary, for the desired duration (e.g., 7 days).[6]
- Aspirate the medium and gently wash the cell layer with PBS.
- Fix the cells with 4% paraformaldehyde for 30 minutes.
- Wash the fixed cells with distilled water and allow them to air dry completely.



- Add 100 μ L of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
- Aspirate the staining solution and wash the wells thoroughly with the washing solution to remove unbound dye.
- Add 100 μ L of destaining solution to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
- Transfer the destained solution to a new 96-well plate and measure the absorbance at 540 nm.
- Normalize the collagen measurements to the total protein amount per well if desired.

MMP Activity Assay (Gelatin Zymography)

This technique detects the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned media from cell cultures.

Materials:

- Conditioned media from cells treated with Ddr1-IN-8 or vehicle control
- SDS-PAGE gels (10%) containing 1 mg/mL gelatin
- Non-reducing sample buffer
- Renaturing buffer (e.g., 2.5% Triton X-100 in water)
- Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
- Coomassie Brilliant Blue staining solution
- Destaining solution

Procedure:

Collect conditioned media from cell cultures and centrifuge to remove cellular debris.



- · Determine the protein concentration of the conditioned media.
- Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
- Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
- After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
- Incubate the gel in developing buffer overnight at 37°C.
- Stain the gel with Coomassie Brilliant Blue for 1 hour.
- Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.[4][14]

Cell Migration Assay (Scratch Assay)

This is a simple and widely used method to study collective cell migration in vitro.

Materials:

- Cells cultured to a confluent monolayer in a 6-well plate
- Ddr1-IN-8 or other test compounds
- A sterile 200 μL pipette tip
- Microscope with a camera

Procedure:

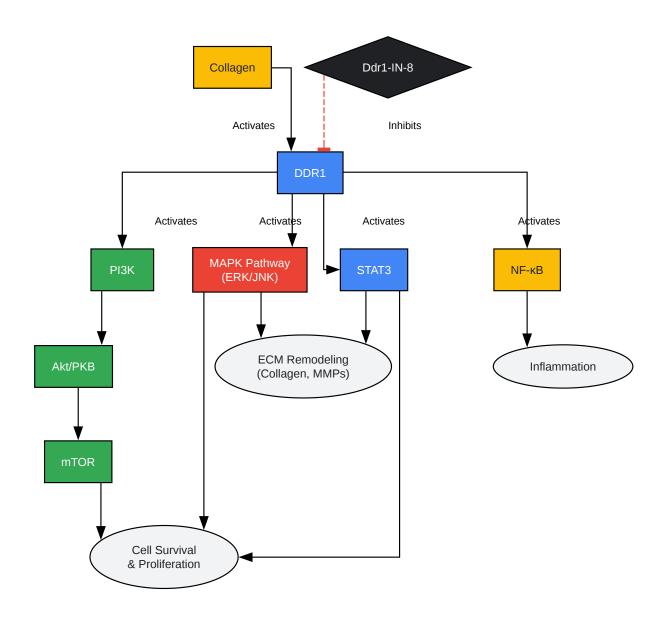
- Create a "scratch" in the confluent cell monolayer by scraping a straight line with a sterile pipette tip.[3][15]
- Gently wash the well with PBS to remove detached cells.



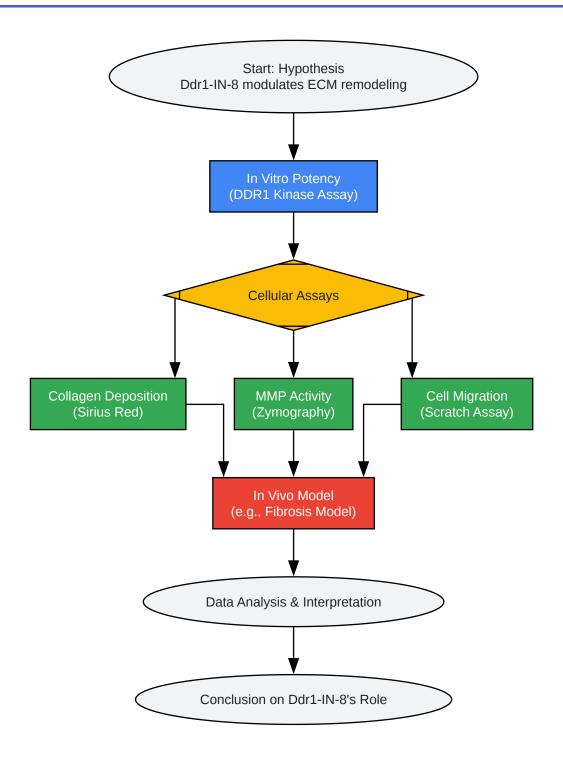
- Replace the PBS with fresh culture medium containing **Ddr1-IN-8** or vehicle control. To
 ensure that the closure of the scratch is due to migration and not proliferation, a proliferation
 inhibitor like Mitomycin C can be added, or the cells can be serum-starved overnight prior to
 the assay.[3][16]
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
- Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure over time to quantify cell migration.[15][16]

Mandatory Visualizations Signaling Pathways









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